[(E)-Cinnamyl]phosphonic acid

Catalog No.
S12986652
CAS No.
M.F
C9H11O3P
M. Wt
198.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(E)-Cinnamyl]phosphonic acid

Product Name

[(E)-Cinnamyl]phosphonic acid

IUPAC Name

3-phenylprop-2-enylphosphonic acid

Molecular Formula

C9H11O3P

Molecular Weight

198.16 g/mol

InChI

InChI=1S/C9H11O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H2,10,11,12)

InChI Key

AIWAKBITCLOITM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCP(=O)(O)O

[(E)-Cinnamyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid functional group attached to a cinnamyl moiety. The chemical structure can be represented as follows:

C9H11O3P\text{C}_9\text{H}_{11}\text{O}_3\text{P}

This compound exhibits unique properties due to the combination of the phosphonic acid group and the aromatic nature of the cinnamyl group, which contribute to its reactivity and potential biological activity.

Typical of phosphonic acids, including:

  • Alkylation: The phosphonic acid can undergo alkylation reactions, where it acts as a nucleophile.
  • Esterification: It can react with alcohols to form esters, which are important for various synthetic applications.
  • Hydrolysis: The compound can hydrolyze under acidic or basic conditions, releasing phosphoric acid and corresponding alcohols.

Additionally, it can be involved in transition metal-catalyzed reactions, such as cycloadditions, where it serves as a dienophile due to its unsaturated nature .

Phosphonic acids, including [(E)-Cinnamyl]phosphonic acid, have been studied for their biological activities. They exhibit potential antiviral and antibacterial properties. The presence of the phosphonic acid group is crucial for interacting with biological targets, such as enzymes that utilize phosphate groups. Research has indicated that similar compounds can inhibit certain enzymes involved in metabolic pathways, making them candidates for drug development .

Several methods are available for synthesizing [(E)-Cinnamyl]phosphonic acid:

  • Arbuzov Reaction: This method involves the reaction of cinnamyl chloride with trialkyl phosphites to yield the corresponding phosphonate, which can then be hydrolyzed to form the phosphonic acid.
  • Direct Hydrolysis: Cinnamyl phosphonates can be hydrolyzed under acidic conditions to produce [(E)-Cinnamyl]phosphonic acid directly.
  • Wittig Reaction: This involves using phosphonium salts and aldehydes to generate alkenes that can be further functionalized into phosphonic acids .

[(E)-Cinnamyl]phosphonic acid has several applications in various fields:

  • Agricultural Chemicals: It may serve as a component in herbicides or pesticides due to its biological activity.
  • Pharmaceuticals: Its potential as an antiviral or antibacterial agent positions it as a candidate for drug development.
  • Chemical Synthesis: It is used in organic synthesis as a building block for more complex molecules.

Studies on interaction mechanisms involving [(E)-Cinnamyl]phosphonic acid have revealed its ability to form complexes with metal ions and interact with biological macromolecules. Such interactions can modulate enzyme activity and influence metabolic pathways. For instance, research has shown that phosphonates can inhibit certain kinases by mimicking natural substrates .

[(E)-Cinnamyl]phosphonic acid shares structural features with several other compounds. Here are some similar compounds and their comparison:

Compound NameStructure TypeUnique Features
Cinnamic AcidCarboxylic AcidLacks phosphorus; primarily used in flavoring
Cinnamyl AlcoholAlcoholPrecursor to cinnamic acid; used in fragrances
Phenyl Phosphonic AcidPhosphonic AcidLacks the alkene functionality; used in pharmaceuticals
Benzyl Phosphonic AcidPhosphonic AcidSimilar reactivity but with different substituents

The uniqueness of [(E)-Cinnamyl]phosphonic acid lies in its combination of an alkene (cinnamyl) and a phosphonic acid group, which provides distinct reactivity compared to other similar compounds.

[(E)-Cinnamyl]phosphonic acid exemplifies the convergence of aromatic and phosphonic acid functionalities, enabling diverse reactivity profiles. The cinnamyl moiety introduces π-conjugation and stereoelectronic effects, while the phosphonic acid group offers strong hydrogen-bonding capacity and metal-coordination properties. This duality facilitates applications in asymmetric catalysis, where the compound acts as a chiral ligand, and in medicinal chemistry, where its bioisosteric resemblance to phosphate groups enhances target binding. For instance, γ-amino phosphonic acid derivatives, synthesized via hydroamination of cinnamyl phosphonates, exhibit inhibitory activity against enzymes like human farnesyl pyrophosphate synthase (hFPPS), highlighting their therapeutic potential.

The phosphonic acid group’s metabolic stability compared to phosphates makes [(E)-cinnamyl]phosphonic acid a valuable surrogate in prodrug design and nucleotide analogs. Its ability to form stable complexes with metal ions also underpins its use in materials science, particularly in developing corrosion inhibitors and functional polymers.

Historical Context and Discovery Milestones

The synthesis of phosphonic acids dates to the mid-20th century, with pivotal methods like the Moedritzer–Irani reaction (1966) enabling direct P–C bond formation using phosphorous acid, amines, and formaldehyde. Early work on cinnamyl derivatives emerged from studies on Horner-Wadsworth-Emmons olefination, where diethyl cinnamyl phosphonates served as key reagents for constructing α,β-unsaturated carbonyl compounds. Catalytic hydrogenolysis methods, developed in the 1980s, allowed efficient deprotection of dibenzyl or diallyl phosphonates to access [(E)-cinnamyl]phosphonic acid under mild conditions.

A breakthrough occurred in the 2000s with the advent of asymmetric hydroamination, enabling enantioselective synthesis of γ-amino phosphonic acids from cinnamyl phosphonates. Recent advancements in silylation techniques using bromotrimethylsilane have further streamlined the preparation of sensitive phosphonic acids, including [(E)-cinnamyl] derivatives, avoiding harsh acidic conditions.

Scope of Current Research on Phosphonic Acid Derivatives

Contemporary research focuses on three domains:

  • Asymmetric Synthesis: Copper-catalyzed hydroamination of cinnamyl phosphonates achieves >90% enantiomeric excess (ee) for γ-amino phosphonic acids, critical for neurotransmitter analogs.
  • Multifunctional Materials: Polymers functionalized with cinnamyl phosphonic acids exhibit enhanced thermal stability and metal-chelating properties, useful in water treatment and catalysis.
  • Bioactive Molecules: Derivatives like α-aminophosphonic acids show promise as enzyme inhibitors, with [(E)-cinnamyl]phosphonic acid serving as a precursor for antiretroviral agents targeting HIV-1 reverse transcriptase.

Table 1 summarizes key synthetic routes to [(E)-cinnamyl]phosphonic acid and derivatives.

MethodConditionsYieldApplication
Catalytic HydrogenolysisPd/C, H~2~, RT75–85%Deprotection of dibenzyl phosphonates
SilylationBrSiMe~3~, CH~2~Cl~2~, then hydrolysis80–95%Acid-sensitive substrates
Moedritzer–IraniH~3~PO~3~, RNH~2~, HCHO, HCl20–63%Polymer functionalization

[(E)-Cinnamyl]phosphonic acid follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. The preferred International Union of Pure and Applied Chemistry name for this compound is (3-phenylprop-2-en-1-yl)phosphonic acid [1] [2]. This systematic designation clearly indicates the structural components: a phenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a phosphonic acid functional group.

The systematic name construction follows International Union of Pure and Applied Chemistry rules by identifying the longest carbon chain containing the alkene functionality (prop-2-en), specifying the position of the phenyl substituent (3-phenyl), and indicating the attachment point of the phosphonic acid group (1-yl). The designation emphasizes the trans-configuration of the double bond, which is inherent in the cinnamyl structure.

Systematic and Common Synonyms

[(E)-Cinnamyl]phosphonic acid is recognized by numerous systematic and common names in chemical literature. The most frequently used systematic synonym is 3-phenylprop-2-en-1-ylphosphonic acid [2], which provides an alternative International Union of Pure and Applied Chemistry-compliant designation using numerical locants for the functional groups.

Common names for this compound include Cinnamylphosphonic acid and Cinnamyl phosphonic acid [3] [1], both derived from the cinnamyl moiety characteristic of the aromatic propenyl structure. Additional systematic designations include 3-Phenyl-2-propenylphosphonic acid [1] [4] and the formal descriptor Phosphonic acid, P-(3-phenyl-2-propen-1-yl)- [3], which follows the functional class naming convention by placing the phosphonic acid group first and specifying the organic substituent.

The compound may also be referenced as [(E)-Cinnamyl]phosphonic acid [3], explicitly denoting the E-configuration of the alkene double bond, which corresponds to the trans-geometric arrangement of substituents across the carbon-carbon double bond.

Registry Numbers

The primary Chemical Abstracts Service registry number for [(E)-Cinnamyl]phosphonic acid is 146404-58-2 [3] [1] [4] [2]. This unique identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation worldwide.

The compound is catalogued in the PubChem database under Compound Identification Number 69504832 [1] [2], providing access to comprehensive structural, physical, and chemical property information. The MDL Information Systems assigns the identifier MFCD19105641 [1] [4] [2] for integration with chemical inventory and research databases.

Additional registry information includes the Reaxys Registry Number 5809338 [1] [4], which facilitates literature searches and synthetic route identification within the Elsevier Reaxys database system. The PubChem Substance Identification Number 354333131 [1] [4] provides additional cross-referencing capabilities for research applications.

International Chemical Identifier and Simplified Molecular Input Line Entry System Representations

The International Chemical Identifier representation for [(E)-Cinnamyl]phosphonic acid is InChI=1S/C9H11O3P/c10-13(11,12)7-6-8-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,10,11,12) [2]. This standardized identifier encodes the complete molecular structure, including connectivity, hydrogen distribution, and tautomeric information, enabling unambiguous chemical identification across databases and software systems.

The International Chemical Identifier Key, a fixed-length hash derived from the full International Chemical Identifier, is AIWAKBITCLOITM-UHFFFAOYSA-N [1] [2]. This condensed identifier facilitates rapid database searches and cross-referencing while maintaining structural uniqueness.

The Simplified Molecular Input Line Entry System notation for [(E)-Cinnamyl]phosphonic acid is C1=CC=C(C=C1)C=CCP(=O)(O)O [2]. This linear representation describes the molecular structure using a simplified syntax, where the benzene ring is denoted by the cyclic C1=CC=C(C=C1) pattern, followed by the conjugated alkene chain C=CC, and terminating with the phosphonic acid group P(=O)(O)O. The Simplified Molecular Input Line Entry System format enables computational processing and structure-based searching in chemical informatics applications.

The molecular formula C₉H₁₁O₃P indicates the compound contains nine carbon atoms, eleven hydrogen atoms, three oxygen atoms, and one phosphorus atom, yielding a molecular weight of 198.16 grams per mole [1] [4] [2]. The structural representation demonstrates the conjugated π-system extending from the aromatic ring through the alkene linkage, with the phosphonic acid functionality providing both acidic character and coordination capability.

Identification ParameterValue
International Union of Pure and Applied Chemistry Name(3-phenylprop-2-en-1-yl)phosphonic acid
Chemical Abstracts Service Registry Number146404-58-2
PubChem Compound Identification Number69504832
Molecular FormulaC₉H₁₁O₃P
Molecular Weight198.16 g/mol
International Chemical Identifier KeyAIWAKBITCLOITM-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemC1=CC=C(C=C1)C=CCP(=O)(O)O
MDL NumberMFCD19105641
Physical StateSolid
Melting Point170.0 to 175.0 °C
AppearanceWhite to almost white powder to crystal

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

198.04458121 g/mol

Monoisotopic Mass

198.04458121 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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